molecular formula C9H10INO B1441107 3-(2-Iodophenoxy)azetidine CAS No. 1219982-39-4

3-(2-Iodophenoxy)azetidine

Cat. No.: B1441107
CAS No.: 1219982-39-4
M. Wt: 275.09 g/mol
InChI Key: JWODLTMIBDYGOU-UHFFFAOYSA-N
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Description

3-(2-Iodophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the iodine atom in the phenoxy group makes this compound particularly interesting for various chemical reactions and applications. Azetidines are known for their ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of open-chain structures. For instance, the reaction of 2-iodophenol with azetidine precursors under basic conditions can lead to the formation of this compound .

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation to facilitate cyclization reactions. This method is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenoxy)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted azetidines, deiodinated azetidines, and ring-opened products, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-Iodophenoxy)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Iodophenoxy)azetidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its four-membered ring structure provides a balance between stability and reactivity, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

3-(2-iodophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWODLTMIBDYGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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